1,6-双(三氯甲硅烷基)己烷

描述

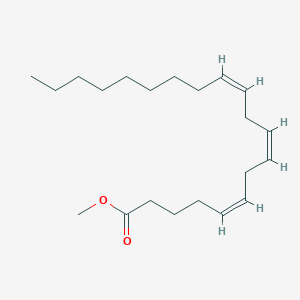

"1,6-Bis(trichlorosilyl)hexane" is a bis-silylated compound, implying it contains two trichlorosilyl groups attached to a hexane backbone. This structural configuration suggests it might be used in the synthesis of polymers, silicones, or as a cross-linking agent due to the reactivity of the trichlorosilyl groups with various organic and inorganic substrates.

Synthesis Analysis

The synthesis of bis-functionalized hexane compounds typically involves the reaction of hexane derivatives with halosilanes or similar silylating agents. For instance, the preparation of similar silyl-containing compounds often utilizes direct alkylation methods, phase-transfer catalysis, or coupling reactions facilitated by catalysts or specific reaction conditions (El Bourakadi et al., 2020).

Molecular Structure Analysis

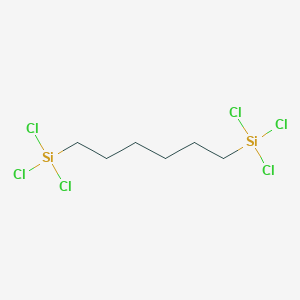

The molecular structure of "1,6-Bis(trichlorosilyl)hexane" would feature a hexane chain as its backbone with trichlorosilyl groups attached to both ends. This configuration can be analyzed through methods like X-ray crystallography, NMR, and IR spectroscopy to determine bond lengths, angles, and overall molecular geometry. Studies on related compounds have utilized these techniques to elucidate structural details, confirming configurations and bond characteristics vital for understanding reactivity and properties (Díaz‐Ortiz et al., 2003).

Chemical Reactions and Properties

The trichlorosilyl groups in "1,6-Bis(trichlorosilyl)hexane" are highly reactive, capable of engaging in various chemical reactions such as hydrolysis, condensation, and coupling reactions. These reactions are essential for synthesizing silicon-based materials, including silicones and silsesquioxanes. The specific chemical behavior would depend on the reaction conditions and the presence of catalysts or other reactants.

Physical Properties Analysis

The physical properties of "1,6-Bis(trichlorosilyl)hexane" would include its boiling point, melting point, solubility, and viscosity. These properties are influenced by the molecular weight, structural arrangement, and the presence of functional groups. Compounds with similar bis-functionalized structures exhibit distinct physical properties that can be tailored through synthetic modifications (Pitucha et al., 2012).

科学研究应用

改善矿物上的硅氧烷层:Kurata 和 Yamazaki (1993) 发现像 1,6-双(三氯甲硅烷基)己烷这样的双功能硅烷改善了矿物上的硅氧烷层,增强了对甲基丙烯酸树脂的附着力,并且由于硅氧烷相中交联度更高以及硅氧烷层和基质树脂之间形成了互穿聚合物网络,因此具有出色的耐水性 (Kurata & Yamazaki, 1993)。

混合三卤化物的固态合成:Meazza 等人 (2011) 使用 1,6-双(三甲基铵)己烷双(三卤化物) 合成了混合双(三卤化物),证明了六甲鎓卤化物对于储存分子二卤素的有效性 (Meazza et al., 2011)。

聚倍硅氧烷的胶凝和孔隙率:Loy 等人 (2013) 研究了溶胶-凝胶工艺和所得干凝胶的孔隙率如何受到 1,6-双(三烷氧基甲硅烷基)己烷中的烷氧基团的影响,揭示了浓度、pH 值和溶剂等反应参数对六亚甲基桥联聚倍硅氧烷的胶凝和孔隙率的影响 (Loy et al., 2013)。

哑铃形 POSS 衍生物的合成:Araki 和 Naka (2012) 使用 1,6-双(三氯甲硅烷基)己烷合成了哑铃形的异丁基取代的多面体低聚倍硅氧烷 (POSS),探索了它们的结构特性和成膜能力 (Araki & Naka, 2012)。

钴催化的三组分偶联反应:Mizutani、Shinokubo 和 Oshima (2003) 描述了涉及 1,6-双(二苯基膦基)己烷的钴催化反应,得到均烯基硅烷,表明该化合物在有机合成中的效用 (Mizutani, Shinokubo, & Oshima, 2003)。

作用机制

Target of Action

1,6-Bis(trichlorosilyl)hexane is a silane-based cross-linking agent . Its primary targets are polymeric materials, where it acts as a cross-linking agent to form polymeric blended films .

Mode of Action

The compound interacts with its targets (polymeric materials) by forming cross-links between polymer chains . This cross-linking process results in the formation of a three-dimensional network structure within the polymer, enhancing its mechanical and thermal properties .

Result of Action

The primary result of 1,6-Bis(trichlorosilyl)hexane’s action is the formation of cross-linked polymeric films . These films are majorly utilized as dielectrics for applications in organic electronic-based devices such as organic field effect transistors (OFETs) and organic thin film transistors (OTFTs) .

Action Environment

The action of 1,6-Bis(trichlorosilyl)hexane can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the trichlorosilyl groups, potentially affecting the cross-linking process . Additionally, the temperature and pressure conditions during the cross-linking process can also influence the properties of the resulting polymeric films .

安全和危害

1,6-Bis(trichlorosilyl)hexane is classified as a dangerous substance. It causes severe skin burns and eye damage . It is also a combustible liquid and may be corrosive to metals . Safety measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

1,6-Bis(trichlorosilyl)hexane has a wide range of applications in the field of organic synthesis . It can be used as a starting compound in the construction of silicon-containing organic compounds . It can also be used as a surfactant for surface modification and coating applications . Furthermore, it can be used as a liquid chromatography deposition agent and coating agent .

属性

IUPAC Name |

trichloro(6-trichlorosilylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl6Si2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJGKYTXBRDUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065345 | |

| Record name | 1,6-Hexanediylbis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

1,6-Bis(trichlorosilyl)hexane | |

CAS RN |

13083-94-8 | |

| Record name | 1,1′-(1,6-Hexanediyl)bis[1,1,1-trichlorosilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13083-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-(1,6-hexanediyl)bis(1,1,1-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013083948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediylbis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-hexanediylbis[trichlorosilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,6-Bis(trichlorosilyl)hexane interact with surfaces and what are the downstream effects?

A: 1,6-Bis(trichlorosilyl)hexane acts as a coupling agent due to its bifunctional nature. The trichlorosilyl groups readily hydrolyze in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various surfaces, such as glass [] or silicon dioxide [], creating strong covalent Si-O-Si bonds. This interaction leads to the formation of a robust, cross-linked siloxane layer on the surface []. This layer can serve as a primer for improved adhesion of polymers [], enhance the stability of organic transistors [], and modify surface energy to influence the morphology of deposited organic films [].

Q2: What is the molecular structure and spectroscopic data of 1,6-Bis(trichlorosilyl)hexane?

A2: 1,6-Bis(trichlorosilyl)hexane consists of a six-carbon alkyl chain with a trichlorosilyl group (-SiCl3) attached to each terminal carbon.

- Spectroscopic data: Characterization often involves NMR (Nuclear Magnetic Resonance) spectroscopy. For example, 1H, 13C, and 29Si NMR spectra can confirm the structure of 1,6-Bis(trichlorosilyl)hexane and its derivatives [].

Q3: Can you elaborate on the material compatibility and stability of 1,6-Bis(trichlorosilyl)hexane, and its performance in different applications?

A: 1,6-Bis(trichlorosilyl)hexane demonstrates excellent compatibility with various materials, including polymers like polystyrene [], poly(vinyl cinnamate) [], and poly(4-vinylphenol) []. It exhibits good stability after thermal curing, typically at temperatures around 100-110°C [, ]. This thermal curing step is crucial for completing the crosslinking process, enhancing the stability and dielectric properties of the resulting films [].

- Gate Dielectric in Organic Field-Effect Transistors (OFETs): When incorporated into a photopatternable gate dielectric for OFETs, 1,6-Bis(trichlorosilyl)hexane enables low-voltage operation due to the excellent insulating properties of the resulting ultrathin films [].

- Surface Modifier for Organic Transistors: As a surface modifier for gate dielectrics in pentacene-based transistors, 1,6-Bis(trichlorosilyl)hexane leads to improved charge transport properties and enhanced bias stress stability [].

- Building block in Polymer Synthesis: 1,6-Bis(trichlorosilyl)hexane serves as a key component in synthesizing complex polymer architectures like “combs,” “centipedes,” and “barbwires" []. These unique structures have potential applications in various fields, including materials science and nanotechnology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。